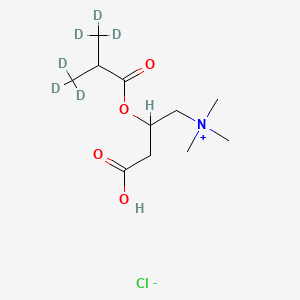
Irak4-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irak4-IN-13 is a small-molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are essential for innate immune responses and inflammation. Inhibition of IRAK4 has been explored for its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irak4-IN-13 involves several key steps, including the formation of the core structure and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Irak4-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under conditions such as reflux or microwave-assisted heating
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which may exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in research to understand the role of IRAK4 in immune responses and inflammation.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, autoimmune disorders, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting IRAK4 .
Mechanism of Action
Irak4-IN-13 exerts its effects by binding to the kinase domain of IRAK4, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). As a result, the production of pro-inflammatory cytokines and other mediators is reduced, leading to decreased inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
KT-474: A potent and selective IRAK4 degrader used in the treatment of autoimmune diseases.
Zabedosertib (BAY1834845): An IRAK4 inhibitor with good potency and selectivity, developed for clinical use.
DW18134: A novel IRAK4 inhibitor with promising anti-inflammatory properties.
Uniqueness of Irak4-IN-13
This compound is unique due to its specific binding affinity and inhibitory activity against IRAK4. It has been shown to effectively reduce inflammation and immune responses in various preclinical models, making it a valuable tool for studying IRAK4-related pathways and developing new therapeutic agents .
Properties
Molecular Formula |
C24H27N9O |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-(1-methylcyclopropyl)oxy-N-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]-6-pyrimidin-5-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C24H27N9O/c1-24(7-8-24)34-22-21-20(4-3-19(29-21)16-11-25-15-26-12-16)30-23(31-22)28-17-13-27-33(14-17)18-5-9-32(2)10-6-18/h3-4,11-15,18H,5-10H2,1-2H3,(H,28,30,31) |
InChI Key |
QQIQOMIKWUAMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)OC2=NC(=NC3=C2N=C(C=C3)C4=CN=CN=C4)NC5=CN(N=C5)C6CCN(CC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


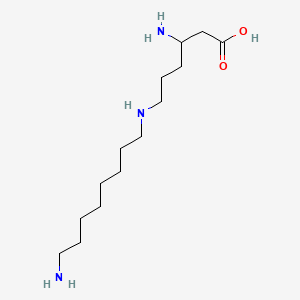

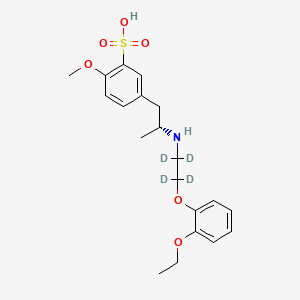
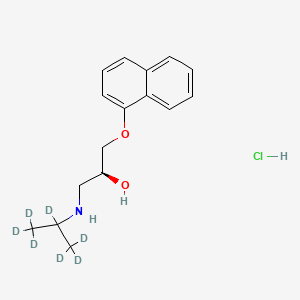


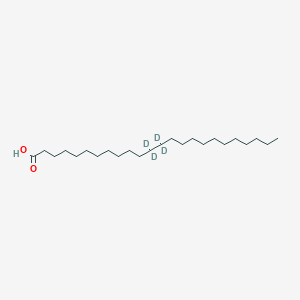

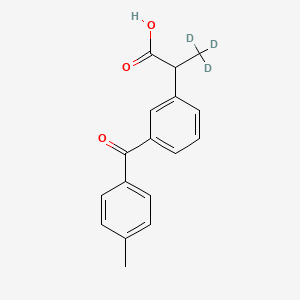
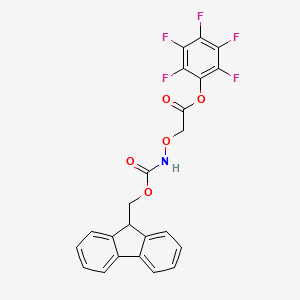
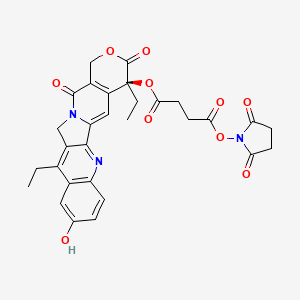
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)
